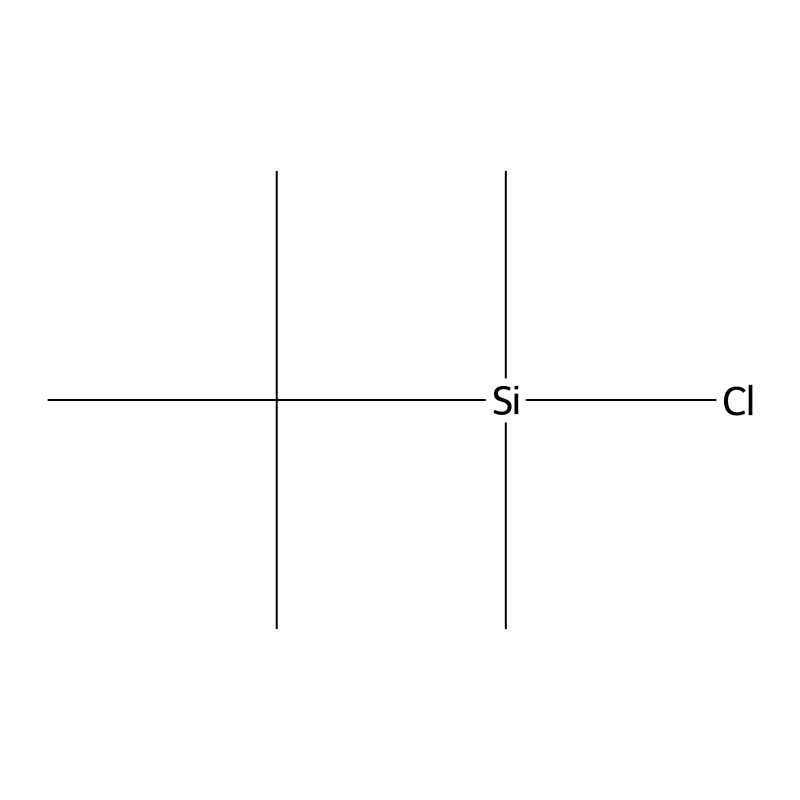

Tert-butyldimethylsilyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protecting Group Chemistry:

Tert-butyldimethylsilyl chloride (TBDMSCl) is a widely used reagent in organic synthesis, particularly for its application as a protecting group for alcohols and phenols []. It introduces a tert-butyldimethylsilyl (TBDMS) group onto the hydroxyl functionality of the target molecule, effectively masking its reactivity and enabling selective modification of other functional groups present in the molecule []. The TBDMS group is stable under a wide range of reaction conditions, but can be easily removed under mild acidic or basic conditions, making it a versatile and chemoselective protecting group [].

Synthesis and Characterization of Complex Molecules:

The ability of TBDMSCl to protect hydroxyl groups plays a crucial role in the synthesis of complex organic molecules, such as pharmaceuticals, natural products, and functional materials [, ]. By selectively protecting specific hydroxyl groups, researchers can control the regioselectivity (site-specificity) and chemoselectivity (functional group selectivity) of subsequent reactions, leading to the desired products with high efficiency and purity [, ]. This approach is particularly valuable in the synthesis of molecules with multiple hydroxyl groups, where selective modification would be challenging without the use of protecting groups.

Tert-butyldimethylsilyl chloride is an organosilicon compound with the molecular formula C₆H₁₅ClSi. It is a chlorosilane characterized by a bulky tert-butyl group and two methyl groups attached to a silicon atom, making it more sterically hindered than trimethylsilyl chloride. This compound typically appears as a colorless or white solid and is soluble in various organic solvents, though it reacts vigorously with water and alcohols, releasing hydrochloric acid .

TBSCl acts as a protecting group by introducing a bulky tert-butyldimethylsilyl group onto the hydroxyl functionality of an alcohol. This steric hindrance prevents the alcohol from participating in unwanted reactions while allowing for transformations on other functional groups in the molecule. The deprotection step then selectively removes the TBS group to regenerate the free alcohol at the desired point in the synthesis.

- Flammability: Flammable solid.

- Skin and Eye Irritation: Causes severe skin burns and eye damage.

- Toxicity: Data on specific toxicity is limited, but it is recommended to handle TBSCl with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Reactivity: Reacts with water and alcohols, releasing hydrochloric acid (HCl) gas [].

Tert-butyldimethylsilyl chloride primarily functions as a silylating agent in organic chemistry. Its most notable reaction involves the formation of tert-butyldimethylsilyl ethers when it reacts with alcohols in the presence of a base:

This reaction is significant because the resulting silyl ethers are more stable to hydrolysis compared to their trimethylsilyl counterparts . Additionally, tert-butyldimethylsilyl chloride can also silylate terminal alkynes, further expanding its utility in organic synthesis .

The synthesis of tert-butyldimethylsilyl chloride typically involves the reaction of tert-butyldimethylsilane with thionyl chloride or phosphorus pentachloride. The general procedure can be summarized as follows:

- Starting Material Preparation: Tert-butyldimethylsilane is prepared from the reaction of tert-butanol with chlorosilanes.

- Chlorination: The tert-butyldimethylsilane is treated with thionyl chloride or phosphorus pentachloride under controlled conditions to yield tert-butyldimethylsilyl chloride .

Tert-butyldimethylsilyl chloride is widely utilized in organic synthesis for protecting alcohol functional groups during multi-step reactions. Its applications include:

- Synthesis of Ethers: It is used to convert alcohols into stable silyl ethers, facilitating further reactions without interfering with hydroxyl groups.

- Pharmaceutical Synthesis: It plays a crucial role in synthesizing complex molecules such as prostaglandins and various antibiotics .

- Chemical Research: It serves as a reagent in academic and industrial laboratories for studying reaction mechanisms involving silylation .

Studies have shown that tert-butyldimethylsilyl chloride interacts effectively with various nucleophiles, particularly alcohols and phenols. The presence of bases like imidazole can significantly enhance the rate of silylation reactions. Research has indicated that using catalytic amounts of imidazole or other bases can lead to high yields of tert-butyldimethylsilyl ethers, showcasing its utility in synthetic organic chemistry .

Tert-butyldimethylsilyl chloride shares structural characteristics with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Trimethylsilyl chloride | (CH₃)₃SiCl | Less sterically hindered; more reactive |

| Tert-butyldiphenylsilyl chloride | (C₆H₅)₂SiCl | Contains phenyl groups; different steric properties |

| Tert-butyldiphenylsilyl trifluoromethanesulfonate | (C₆H₅)₂SiOTf | More reactive than tert-butyldimethylsilyl chloride |

| Tert-butyl(dimethyl)silanol | (CH₃)₂Si(OH)(C₄H₉) | Hydrolyzed form; used for desilylation reactions |

Tert-butyldimethylsilyl chloride stands out due to its bulky structure, which provides enhanced stability to the resulting ethers compared to smaller silyl groups, making it particularly valuable for selective protection strategies in complex organic syntheses .

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 56 of 317 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 261 of 317 companies with hazard statement code(s):;

H228 (82.76%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (62.07%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (60.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant